molecular formula C18H19N5O2S2 B305342 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B305342
M. Wt: 401.5 g/mol
InChI Key: VIFOCFVNNDVZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and environmental sciences.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are essential for the growth and survival of cancer cells and microorganisms. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide are still being studied. However, preliminary studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide in lab experiments is its high potency and specificity. This compound has shown to have a high affinity for specific enzymes and proteins, making it an ideal candidate for targeted therapy. However, a limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for the research and development of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide. One direction is to further elucidate the mechanism of action of this compound, which can lead to the development of more potent and specific derivatives. Another direction is to study the potential applications of this compound in other fields, such as agriculture and environmental sciences. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in clinical settings.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide involves a multistep process that requires expertise in organic chemistry. The synthesis starts with the preparation of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, which is then reacted with 3-(methylthio)aniline to form the final product. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

The potential applications of 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide in scientific research are vast. One of the most promising applications is in the field of medicine. This compound has been studied for its potential as an anticancer agent, where it has shown to inhibit the growth of cancer cells. It has also been studied for its potential as an antimicrobial agent, where it has shown to inhibit the growth of bacteria and fungi.

properties

Product Name

2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H19N5O2S2/c1-26-15-9-5-6-13(10-15)20-17(24)12-27-18-22-21-16(23(18)19)11-25-14-7-3-2-4-8-14/h2-10H,11-12,19H2,1H3,(H,20,24)

InChI Key

VIFOCFVNNDVZFO-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)COC3=CC=CC=C3

Origin of Product

United States

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